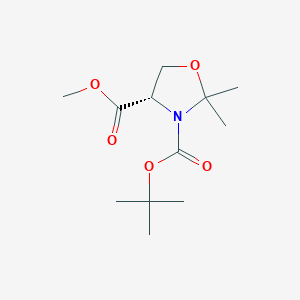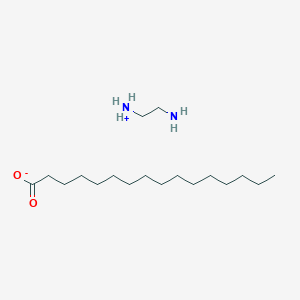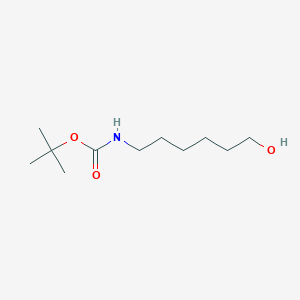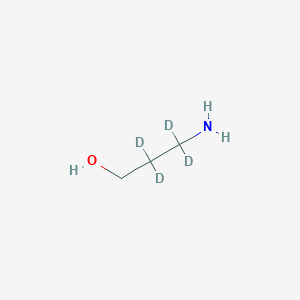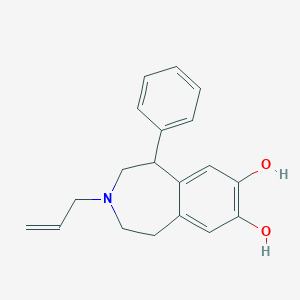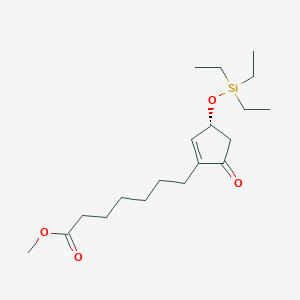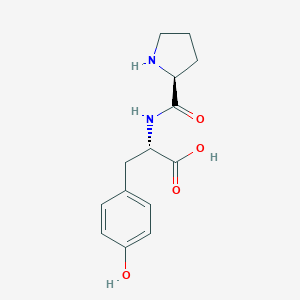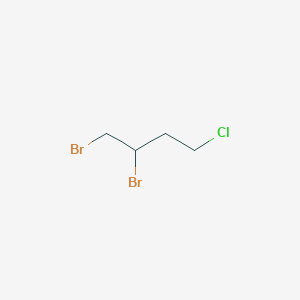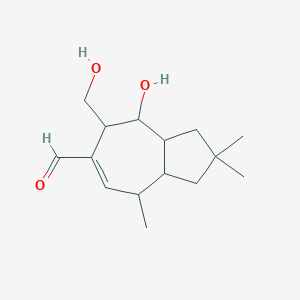
n-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. It may also act by inhibiting the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also relatively stable and can be stored for long periods. However, it has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has poor bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide. One direction is to study its potential use in the treatment of cancer. It has been shown to have anticancer activity in vitro, and further studies are needed to determine its effectiveness in vivo. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to determine its effectiveness in humans. Additionally, further studies are needed to fully understand its mechanism of action and to improve its bioavailability.
Synthesis Methods
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 5-Butyl-1,3,4-thiadiazole-2-thiol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide as a white solid with a high yield.
Scientific Research Applications
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
19918-49-1 |
|---|---|
Product Name |
n-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide |
Molecular Formula |
C13H17N3O2S2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17N3O2S2/c1-3-4-5-12-14-15-13(19-12)16-20(17,18)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
OFWASDFJBMOHBA-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
synonyms |
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-p-toluenesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



